molecular formula C18H14O3 B5551270 [4-(4-Methylphenyl)phenyl] furan-2-carboxylate

[4-(4-Methylphenyl)phenyl] furan-2-carboxylate

Cat. No.: B5551270
M. Wt: 278.3 g/mol
InChI Key: AVEBKTBBXQFDBX-UHFFFAOYSA-N
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Description

[4-(4-Methylphenyl)phenyl] furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methylphenyl)phenyl] furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with [4-(4-Methylphenyl)phenyl] alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. For instance, the use of a packed-bed reactor with optimized reaction parameters such as temperature, solvent flow rate, and catalyst loading can significantly improve the production process .

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methylphenyl)phenyl] furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: [4-(4-Methylphenyl)phenyl] furan-2-carbinol.

    Substitution: Brominated or nitrated derivatives of the compound.

Scientific Research Applications

[4-(4-Methylphenyl)phenyl] furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(4-Methylphenyl)phenyl] furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **Methyl 5

Properties

IUPAC Name

[4-(4-methylphenyl)phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-13-4-6-14(7-5-13)15-8-10-16(11-9-15)21-18(19)17-3-2-12-20-17/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEBKTBBXQFDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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